![molecular formula C18H22N2O3S B5696248 N~1~-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5696248.png)
N~1~-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as DMSO-PEG2-amine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Scientific Research Applications
Immune Signaling
The compound “CBKinase1_000696” has been found to play a significant role in immune signaling. It is involved in the maintenance of BIK1 protein homeostasis, which is crucial for plant innate immunity . This compound functions as a signaling hub immediately downstream of multiple pattern recognition receptors (PRRs), mediating BIK1 degradation .
Wastewater Treatment
“BRD-K65874112-001-01-8” has been used in the study of treatment efficacy of conventional and intensified treatment wetlands . The compound was analyzed along with other indicator chemicals in a panel of in vitro bioassays indicative of different stages of cellular toxicity pathways .
Cell Cycle Regulation
“CBKinase1_013096” is associated with the Cyclin-dependent kinase 1 (CDK1), a serine/threonine protein kinase that is more than a cell cycle regulator . CDK1 regulates the transition between the G2 phase and mitosis, and its deregulation has been closely associated with cancer progression and drug resistance .
Tumorigenesis
The compound “N~1~-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” has been linked to the study of tumorigenesis. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds have been synthesized and evaluated for their potential as antileishmanial and antimalarial agents .
Protein Kinase C Biology
The compound “CBKinase1_013096” is also related to the biology of protein kinase C . Protein kinase C is a calcium-dependent kinase discovered as one of the first. It plays a key role in signal transduction by reversible phosphorylation of its substrate proteins .
Casein Kinase 1 Isoforms
The compound “CBKinase1_013096” is associated with the biological functions of casein kinase 1 isoforms . These isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mechanism of Action
Target of Action
CBKinase1_000696, also known as BRD-K65874112-001-01-8, CBKinase1_013096, or N1-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, primarily targets the Casein Kinase 1 (CK1) isoforms . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by inhibiting their kinase activity. This inhibition disrupts the phosphorylation of the key regulatory molecules, leading to changes in the cellular processes they control .
Biochemical Pathways
The affected pathways include cell cycle regulation, transcription and translation processes, cytoskeleton structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can vary, but they generally lead to alterations in cell function and potentially cell death.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cell type and the state of the cell. Generally, inhibition of CK1 isoforms can lead to disruptions in cell cycle progression, changes in gene expression due to altered transcription and translation, changes in cell shape and movement due to cytoskeleton alterations, and changes in cell signaling due to disrupted receptor signal transduction .
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-5-9-17(10-6-13)24(22,23)20(4)12-18(21)19-16-8-7-14(2)15(3)11-16/h5-11H,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJSVQLPZMUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.